molecular formula C17H17N3OS B5749524 N-BENZYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-BENZYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5749524
M. Wt: 311.4 g/mol
InChI Key: AKONMBMLFVDDNR-UHFFFAOYSA-N
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Description

N-BENZYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Future Directions

Benzimidazole and its derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on synthesizing new benzimidazole derivatives and investigating their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups on the benzimidazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-BENZYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-7-8-14-15(9-12)20-17(19-14)22-11-16(21)18-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONMBMLFVDDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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